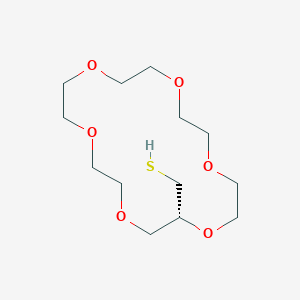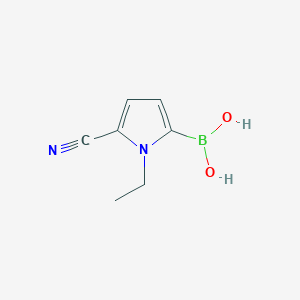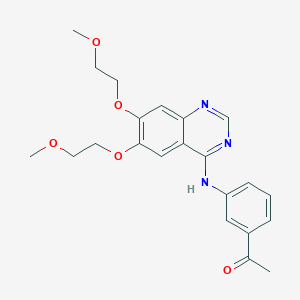
1-(Furan-2-yl)-3-(methylamino)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Furan-2-yl)-3-(methylamino)propan-1-one is an organic compound featuring a furan ring attached to a propanone backbone with a methylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(Furan-2-yl)-3-(methylamino)propan-1-one can be synthesized through several methods. One common approach involves the reaction of furan-2-carbaldehyde with methylamine and acetone under controlled conditions. The reaction typically proceeds via a Mannich reaction, where the aldehyde, amine, and ketone react to form the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for temperature, pressure, and catalyst concentration to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Furan-2-yl)-3-(methylamino)propan-1-one undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The methylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols can be employed under mild conditions.
Major Products:
Oxidation: Furan-2,3-dione derivatives.
Reduction: 1-(Furan-2-yl)-3-(methylamino)propan-1-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(Furan-2-yl)-3-(methylamino)propan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 1-(Furan-2-yl)-3-(methylamino)propan-1-one exerts its effects involves interactions with various molecular targets. The furan ring can participate in π-π stacking interactions, while the methylamino group can form hydrogen bonds with biological targets. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
1-(Furan-2-yl)-3-(methylamino)propan-1-one can be compared with other similar compounds such as:
1-(Furan-2-yl)propan-1-one: Lacks the methylamino group, resulting in different reactivity and applications.
3-(Furan-2-yl)-2-methylamino-propan-1-one: Positional isomer with potentially different biological activity.
1-(Thiophen-2-yl)-3-(methylamino)propan-1-one: Contains a thiophene ring instead of a furan ring, leading to different chemical properties.
Propiedades
Fórmula molecular |
C8H11NO2 |
|---|---|
Peso molecular |
153.18 g/mol |
Nombre IUPAC |
1-(furan-2-yl)-3-(methylamino)propan-1-one |
InChI |
InChI=1S/C8H11NO2/c1-9-5-4-7(10)8-3-2-6-11-8/h2-3,6,9H,4-5H2,1H3 |
Clave InChI |
XQFDTXXYNVXOCC-UHFFFAOYSA-N |
SMILES canónico |
CNCCC(=O)C1=CC=CO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-(Chloromethyl)-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-ol](/img/structure/B12861153.png)



![[4-(2-Furyl)phenyl]acetonitrile](/img/structure/B12861180.png)
![N-Ethyl-N-[(1-ethyl-2-pyrrolidinyl)methyl]ethanediamide](/img/structure/B12861184.png)


![2-(Hydroxymethyl)benzo[d]oxazole-5-acrylic acid](/img/structure/B12861210.png)


![N-Ethyl-N'-[2-(thiomorpholin-4-yl)ethyl]guanidine](/img/structure/B12861217.png)
